molecular formula C8H11NO2 B12881589 4-Ethyl-1-methyl-1H-pyrrole-3-carboxylic acid CAS No. 351416-84-7

4-Ethyl-1-methyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B12881589
CAS No.: 351416-84-7
M. Wt: 153.18 g/mol
InChI Key: UNNBQTLIPQUAST-UHFFFAOYSA-N
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Description

4-Ethyl-1-methyl-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-1-methyl-1H-pyrrole-3-carboxylic acid typically involves the reaction of 4-ethyl-1-methylpyrrole with a carboxylating agent under controlled conditions. One common method is the esterification of 4-ethyl-1-methylpyrrole with ethyl chloroformate, followed by hydrolysis to yield the carboxylic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1-methyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized pyrroles.

Scientific Research Applications

4-Ethyl-1-methyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Ethyl-1-methyl-1H-pyrrole-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. Pathways involved may include signal transduction and metabolic processes. Detailed studies are required to elucidate the exact mechanisms and molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-1H-pyrrole-3-carboxylic acid
  • 4-Ethyl-1H-pyrrole-3-carboxylic acid
  • 1-Methyl-1H-pyrrole-3-carboxylic acid

Uniqueness

4-Ethyl-1-methyl-1H-pyrrole-3-carboxylic acid is unique due to the presence of both ethyl and methyl groups on the pyrrole ring. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.

Properties

CAS No.

351416-84-7

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

4-ethyl-1-methylpyrrole-3-carboxylic acid

InChI

InChI=1S/C8H11NO2/c1-3-6-4-9(2)5-7(6)8(10)11/h4-5H,3H2,1-2H3,(H,10,11)

InChI Key

UNNBQTLIPQUAST-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN(C=C1C(=O)O)C

Origin of Product

United States

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